

2-Methylsulfonylthiophene Derivatives as Intermediates in Agrochemical Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: **2-Methylsulfonylthiophene**

Cat. No.: **B186598**

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Introduction

Thiophene derivatives are a significant class of heterocyclic compounds widely utilized as key building blocks in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. Their unique structural and electronic properties contribute to the biological activity of the final products. While the direct application of **2-methylsulfonylthiophene** as a starting material in major agrochemical synthesis is not extensively documented in publicly available literature, the synthesis of potent agrochemicals often involves structurally related thiophene sulfonyl derivatives.

This document provides detailed application notes and protocols for the synthesis of a prominent agrochemical, the sulfonylurea herbicide Thifensulfuron-methyl. The synthesis proceeds through a key intermediate, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, which is synthesized from methyl 2-thiophenecarboxylate. This pathway highlights the importance of thiophene-based sulfonyl compounds in the agrochemical industry.

Application Notes

1. Synthesis of Thifensulfuron-methyl: A Sulfonylurea Herbicide

Thifensulfuron-methyl is a selective post-emergence herbicide used for the control of broadleaf weeds in crops such as cereals and soybeans.^[1] The synthesis involves the coupling of a

substituted thiophene sulfonamide with a triazine amine. The key thiophene intermediate is methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate.[2]

Key Intermediates and their Significance:

- Methyl 2-thiophenecarboxylate: A commercially available starting material for the synthesis of the key thiophene sulfonamide intermediate.
- Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A crucial intermediate formed by the chlorosulfonylation of methyl 2-thiophenecarboxylate. The highly reactive chlorosulfonyl group allows for the introduction of the sulfonamide functionality.[3]
- Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate: The direct precursor to the thiophene portion of Thifensulfuron-methyl, formed by the reaction of the chlorosulfonyl intermediate with methyl carbamate.
- 2-amino-4-methoxy-6-methyl-1,3,5-triazine: The heterocyclic amine component that couples with the thiophene sulfonamide to form the final sulfonylurea linkage.

Chemical Structures:

Compound Name	Structure
2-Methylsulfonylthiophene	 2-Methylsulfonylthiophene
Thifensulfuron-methyl	 Thifensulfuron-methyl
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate	 Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate	 Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate
2-amino-4-methoxy-6-methyl-1,3,5-triazine	 2-amino-4-methoxy-6-methyl-1,3,5-triazine

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

This protocol describes the chlorosulfonylation of methyl 2-thiophenecarboxylate.

Materials:

- Methyl 2-thiophenecarboxylate
- Chlorosulfonic acid
- Thionyl chloride
- Dichloromethane (anhydrous)
- Ice-water bath
- Standard laboratory glassware

Procedure:

- In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser with a gas outlet, place methyl 2-thiophenecarboxylate.
- Cool the flask in an ice-water bath.
- Slowly add an excess of chlorosulfonic acid to the stirred solution while maintaining the temperature below 10 °C.
- After the addition is complete, add thionyl chloride dropwise.
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
- Cool the mixture and carefully pour it onto crushed ice.
- Extract the product with dichloromethane.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- The crude product can be purified by distillation under reduced pressure or by crystallization.

Quantitative Data:

Reactant/Product	Molecular Weight (g/mol)	Molar Ratio	Typical Yield (%)
Methyl 2-thiophenecarboxylate	142.18	1.0	-
Chlorosulfonic acid	116.52	Excess	-
Thionyl chloride	118.97	Excess	-
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate	240.68	-	70-85

Protocol 2: Synthesis of Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate

This protocol details the formation of the sulfonamide intermediate.

Materials:

- Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
- Methyl carbamate
- Pyridine (anhydrous)
- Dichloromethane (anhydrous)
- Standard laboratory glassware

Procedure:

- Dissolve methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in anhydrous dichloromethane in a round-bottom flask.
- Add methyl carbamate to the solution.

- Cool the mixture in an ice bath and slowly add anhydrous pyridine with stirring.
- Allow the reaction to proceed at room temperature for 16-24 hours.
- Wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Evaporate the solvent to yield the crude product, which can be purified by recrystallization.

Quantitative Data:

Reactant/Product	Molecular Weight (g/mol)	Molar Ratio	Typical Yield (%)
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate	240.68	1.0	-
Methyl carbamate	75.07	1.1	-
Pyridine	79.10	1.2	-
Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate	293.32	-	80-90

Protocol 3: Synthesis of Thifensulfuron-methyl

This protocol outlines the final coupling step to produce the herbicide.

Materials:

- Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate
- 2-amino-4-methoxy-6-methyl-1,3,5-triazine
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

- Acetonitrile (anhydrous)
- Standard laboratory glassware

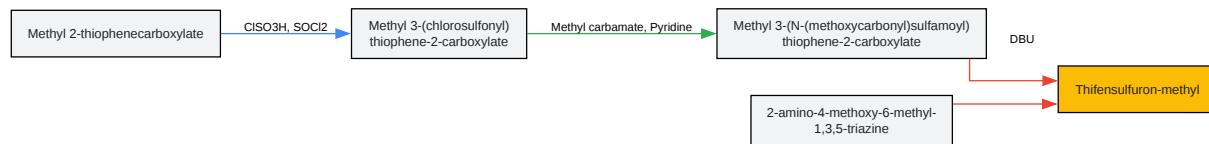
Procedure:

- To a stirred suspension of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in anhydrous acetonitrile, add methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate.
- Add DBU to the mixture.
- Heat the reaction mixture to reflux for 4-6 hours.
- Cool the reaction mixture and remove the solvent under reduced pressure.
- The residue can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., isopropanol) to yield Thifensulfuron-methyl.[2]

Quantitative Data:

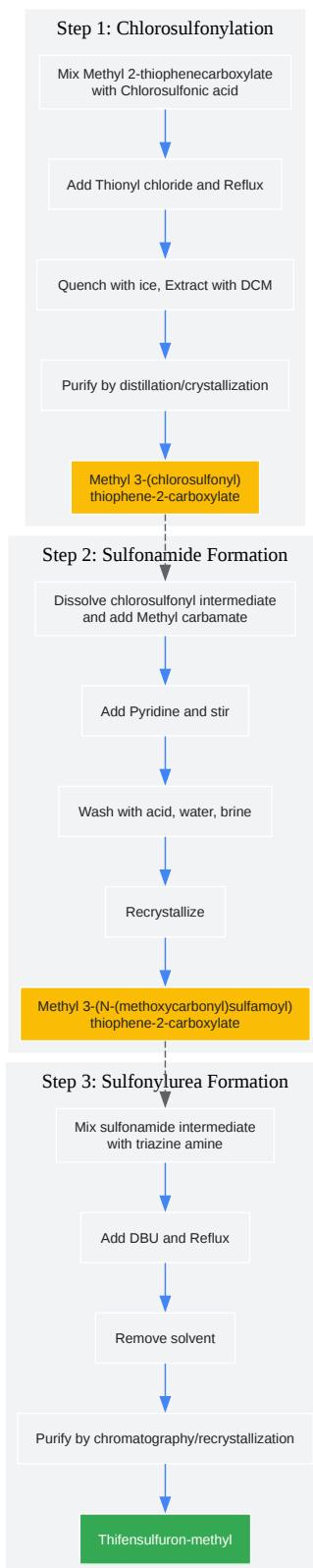
Reactant/Product	Molecular Weight (g/mol)	Molar Ratio	Typical Yield (%)
Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate	293.32	1.0	-
2-amino-4-methoxy-6-methyl-1,3,5-triazine	139.15	1.0	-
DBU	152.24	1.1	-
Thifensulfuron-methyl	387.40	-	75-85

Visualizations



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Caption: Synthetic pathway for Thifensulfuron-methyl.



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Caption: Experimental workflow for Thifensulfuron-methyl synthesis.

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